3-[(2-Methylthio)phenyl]-1-propene
Overview
Description
3-[(2-Methylthio)phenyl]-1-propene is a useful research compound. Its molecular formula is C10H12S and its molecular weight is 164.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
[3+3] Annulation in Organic Synthesis
Ward and Kaller (1991) demonstrated the utility of a compound closely related to 3-[(2-Methylthio)phenyl]-1-propene in organic synthesis, particularly in the [3+3] annulation process. This method facilitates the preparation of methylenecyclohexanes, illustrating the compound's role as a conjunctive reagent for synthesizing complex cyclic structures. The process involves Lewis acid-catalyzed allylation followed by a 6-endo-trig radical cyclization, showcasing the compound's versatility in constructing cyclohexane rings (D. E. Ward & B. F. Kaller, 1991).
Histochemical Techniques in Biology
Burstone (1959) explored the use of complex methylene compounds, akin to this compound, as new reagents for demonstrating tissue oxidase activity. This research highlights the compound's potential application in histochemical techniques, providing insights into enzyme activity within biological tissues (M. S. Burstone, 1959).
Catalysis and Ligand Design in Inorganic Chemistry
Saleem et al. (2013) discussed the design and application of half-sandwich Ruthenium(II) complexes with ligands derived from the click reaction, including structures related to this compound. These complexes were examined for their catalytic capabilities, particularly in the oxidation of alcohols and transfer hydrogenation of ketones. The research underscores the importance of such compounds in developing novel catalytic systems with potential industrial applications (Fariha Saleem et al., 2013).
Enzyme Reactivity Studies
Gunsalus, Romesser, and Wolfe (1978) explored analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M), showing the significance of compounds with structural features similar to this compound in understanding enzyme reactivity. Their work on the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum contributes valuable insights into the biochemical pathways of methane biosynthesis, highlighting the role of these compounds in probing enzyme mechanisms (R. Gunsalus, J. A. Romesser, & R. Wolfe, 1978).
Properties
IUPAC Name |
1-methylsulfanyl-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJIVERXSAYVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510489 | |
Record name | 1-(Methylsulfanyl)-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51130-00-8 | |
Record name | 1-(Methylsulfanyl)-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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